molecular formula C20H24N4O6S B2834681 N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide CAS No. 897611-24-4

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide

Cat. No. B2834681
CAS RN: 897611-24-4
M. Wt: 448.49
InChI Key: OVZMHKHHHDXWMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals . It also contains a sulfonyl group, a nitro group, and a methoxyphenyl group .


Molecular Structure Analysis

The compound’s structure includes a piperazine ring, which is a six-membered ring with two nitrogen atoms. It also has a sulfonyl group attached to one of the nitrogen atoms of the piperazine ring, and a nitrobenzamide group attached to the ethyl group .


Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of reactions, including cyclization, the Ugi reaction, ring opening of aziridines, intermolecular cycloaddition of alkynes bearing an amino group, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the presence of the nitro group might make the compound more reactive .

Scientific Research Applications

Alpha1-Adrenergic Receptor Antagonist

This compound has shown potential as a ligand for Alpha1-Adrenergic Receptors . These receptors are among the most studied G protein-coupled receptors and are a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Neurological Conditions Treatment

Alpha1-adrenergic receptors, which this compound has an affinity for, are a significant target for various neurological conditions treatment . This includes conditions like Alzheimer’s disease and other neurodegenerative and psychiatric conditions .

Acetylcholinesterase Inhibitor

The compound has been screened for its efficacy as acetylcholinesterase inhibitors (AChEIs) through in silico and in vitro studies . AChEIs are drugs that increase the levels of acetylcholine, a neurotransmitter associated with memory and learning, by reducing the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the body .

Neuroprotective Potential

The compound has shown neuroprotective potential, validating its use in alleviating toxic effects of aluminium . It has been found to prevent lipid peroxidation and protein damage, and restore the levels of endogenous antioxidant enzymes .

Alzheimer’s Disease Treatment

Studies have shown a connection between Alzheimer’s disease and alpha1-adrenergic receptors . As this compound has an affinity for these receptors, it could potentially be used in the treatment of Alzheimer’s disease .

Potential Use in Drug Discovery

Given its affinity for alpha1-adrenergic receptors and its potential as an acetylcholinesterase inhibitor, this compound could be a significant target for new central nervous system (CNS) drug discovery .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperazine derivatives are often used in drugs that target G protein-coupled receptors .

properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O6S/c1-30-19-5-3-2-4-18(19)22-11-13-23(14-12-22)31(28,29)15-10-21-20(25)16-6-8-17(9-7-16)24(26)27/h2-9H,10-15H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZMHKHHHDXWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide

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